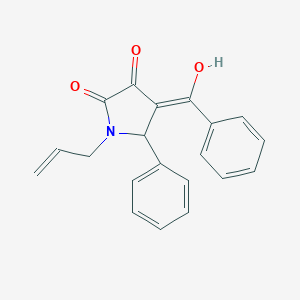
5-(4-bromobenzylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromobenzylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BBIM and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BBIM is not fully understood. However, studies have shown that it can bind to DNA and inhibit the activity of certain enzymes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BBIM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, BBIM has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BBIM is its versatility. It can be used in a variety of scientific experiments due to its unique properties. However, one of the limitations of BBIM is its potential toxicity. Further studies are needed to determine the safety of BBIM and its potential side effects.
Orientations Futures
There are several future directions for the study of BBIM. One potential direction is the development of new anti-cancer drugs based on BBIM. Additionally, BBIM could be further studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Further research is also needed to determine the safety and potential side effects of BBIM.
Conclusion:
In conclusion, BBIM is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for the development of new drugs. Additionally, BBIM has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Further research is needed to fully understand the mechanism of action of BBIM and its potential applications.
Méthodes De Synthèse
BBIM can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-bromobenzaldehyde with ethyl thioacetate in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate 5-(4-bromobenzylidene)-3-ethyl-4-thioxo-1,3-thiazolidin-2-one, which is then treated with hydrazine hydrate to yield BBIM.
Applications De Recherche Scientifique
BBIM has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, BBIM has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
Formule moléculaire |
C12H11BrN2OS |
|---|---|
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
(5E)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H11BrN2OS/c1-2-15-11(16)10(14-12(15)17)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)/b10-7+ |
Clé InChI |
HMEAOMNCEAJNHB-JXMROGBWSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/NC1=S |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Br)NC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=C(C=C2)Br)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)

![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)




![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)
